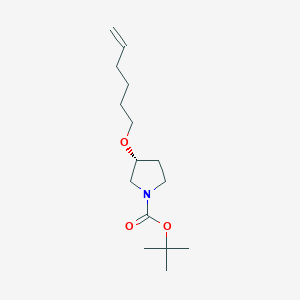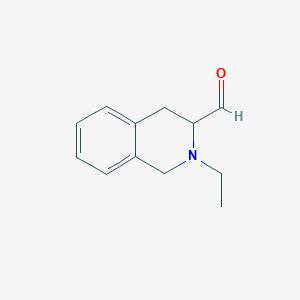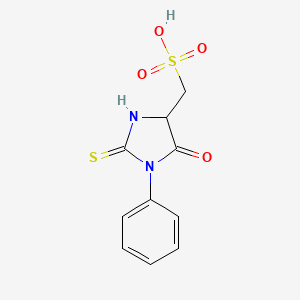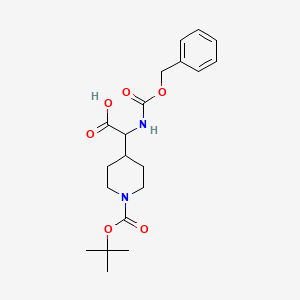
tert-Butyl (R)-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and hex-5-en-1-ol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the formation of the desired product.
Protection and Deprotection: tert-Butyl groups are often used as protecting groups in organic synthesis. The protection of the carboxylate group is achieved using tert-butyl chloroformate, followed by deprotection under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand or a precursor for the synthesis of biologically active molecules. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine
In medicine, derivatives of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research into these properties can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-2-carboxylate
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-3-carboxylate
- tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-4-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate lies in its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H27NO3 |
|---|---|
Peso molecular |
269.38 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-hex-5-enoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-5-6-7-8-11-18-13-9-10-16(12-13)14(17)19-15(2,3)4/h5,13H,1,6-12H2,2-4H3/t13-/m1/s1 |
Clave InChI |
NUSYHUPQKVLCNC-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCCCCC=C |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)





![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)





![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
